molecular formula C16H21N5OS B12208085 N-cyclohexyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide

N-cyclohexyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide

Cat. No.: B12208085
M. Wt: 331.4 g/mol
InChI Key: FZOOPINSKKNXPQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties

Preparation Methods

The synthesis of N-cyclohexyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide typically involves the reaction of cyclohexylamine with 2-bromo-1-phenyl-1H-tetrazole-5-thiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

N-cyclohexyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-cyclohexyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, leading to the inhibition of specific biological processes. For example, its antihypertensive activity is attributed to its ability to inhibit angiotensin-converting enzyme (ACE), which plays a key role in blood pressure regulation .

Comparison with Similar Compounds

N-cyclohexyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide can be compared with other tetrazole derivatives such as:

The uniqueness of this compound lies in its specific combination of the cyclohexyl and phenyl groups, which contribute to its distinct biological activities and chemical properties .

Properties

Molecular Formula

C16H21N5OS

Molecular Weight

331.4 g/mol

IUPAC Name

N-cyclohexyl-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide

InChI

InChI=1S/C16H21N5OS/c1-12(15(22)17-13-8-4-2-5-9-13)23-16-18-19-20-21(16)14-10-6-3-7-11-14/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,17,22)

InChI Key

FZOOPINSKKNXPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCCC1)SC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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